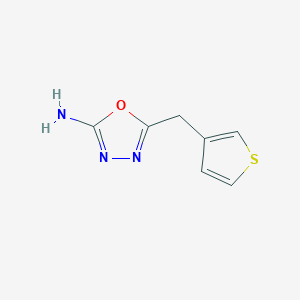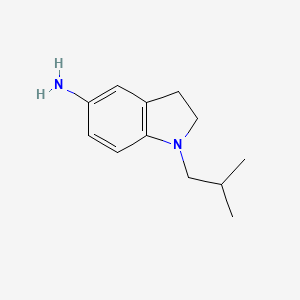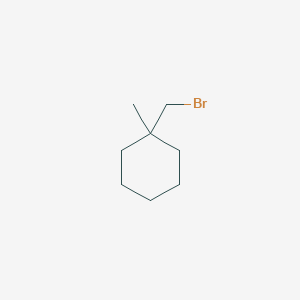
1-(Bromomethyl)-1-methylcyclohexane
Overview
Description
1-(Bromomethyl)-1-methylcyclohexane: is an organic compound with the molecular formula C8H15Br It consists of a cyclohexane ring substituted with a bromomethyl group and a methyl group at the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-methylcyclohexane can be synthesized through several methods:
Bromination of 1-Methylcyclohexane: This method involves the bromination of 1-methylcyclohexane using bromine (Br2) in the presence of light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom by a bromine atom to form this compound.
Halomethylation of Cyclohexane Derivatives: Another approach involves the halomethylation of cyclohexane derivatives using formaldehyde and hydrobromic acid (HBr) in the presence of a catalyst such as zinc bromide (ZnBr2). This method introduces a bromomethyl group onto the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-methylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2 and SN1): The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH3).
Elimination Reactions (E2 and E1): Under basic conditions, this compound can undergo elimination reactions to form alkenes. Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), and ammonia (NH3) are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are utilized.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the major products.
Oxidation: Alcohols and carboxylic acids are formed.
Scientific Research Applications
1-(Bromomethyl)-1-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents.
Chemical Biology: The compound is used in the study of biological systems and the development of biochemical probes.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-1-methylcyclohexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic transformations and applications.
Comparison with Similar Compounds
1-(Bromomethyl)-1-methylcyclohexane can be compared with other similar compounds such as:
1-Bromomethylcyclohexane: Lacks the additional methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Chloromethyl-1-methylcyclohexane: The chlorine atom is a less effective leaving group compared to bromine, resulting in different reactivity and reaction conditions.
1-(Bromomethyl)-1-ethylcyclohexane: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties, affecting its reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
1-(bromomethyl)-1-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSSEDLIZIGPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655207 | |
| Record name | 1-(Bromomethyl)-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408307-48-2 | |
| Record name | 1-(Bromomethyl)-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-1-methylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


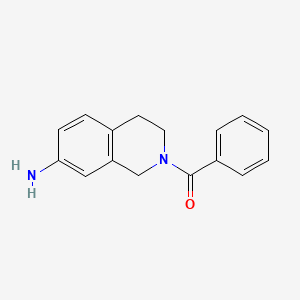
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1437922.png)
![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)
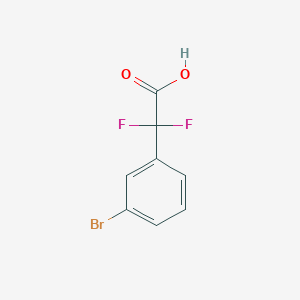
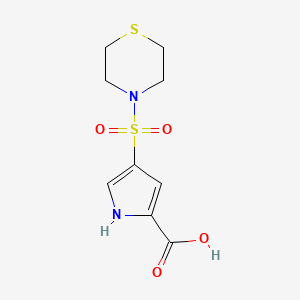
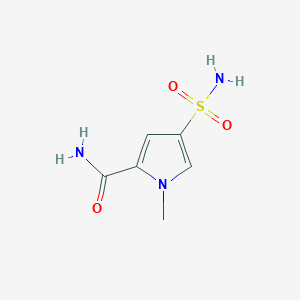
![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)
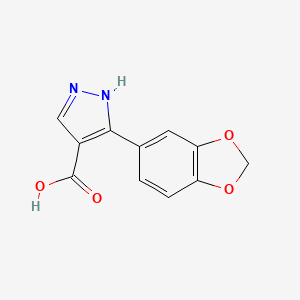
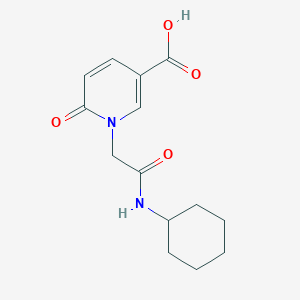
![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)
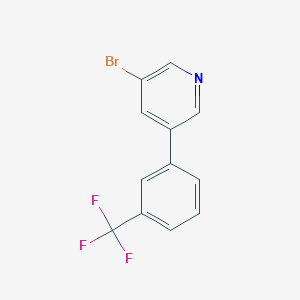
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)
